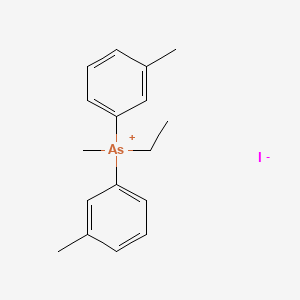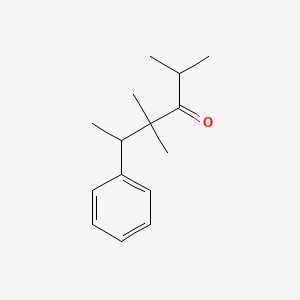
2,4,4-Trimethyl-5-phenylhexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-Trimethyl-5-phenylhexan-3-one is an organic compound with the molecular formula C15H22O It is a ketone characterized by a phenyl group attached to a hexane chain with three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-5-phenylhexan-3-one typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts acylation of 2,4,4-trimethylpentan-3-one with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,4,4-Trimethyl-5-phenylhexan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2,4,4-Trimethyl-5-phenylhexan-3-one has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,4-Trimethyl-5-phenylhexan-3-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ketone group can form hydrogen bonds or participate in nucleophilic addition reactions, affecting its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,4,4-Trimethylpentan-3-one: Lacks the phenyl group, making it less complex.
5-Phenylhexan-3-one: Similar structure but without the additional methyl groups.
2,4,4-Trimethyl-5-phenylpentan-3-one: Similar but with a shorter carbon chain.
Uniqueness
2,4,4-Trimethyl-5-phenylhexan-3-one is unique due to its combination of a phenyl group and multiple methyl groups on a hexane chain. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
74338-65-1 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
2,4,4-trimethyl-5-phenylhexan-3-one |
InChI |
InChI=1S/C15H22O/c1-11(2)14(16)15(4,5)12(3)13-9-7-6-8-10-13/h6-12H,1-5H3 |
Clave InChI |
TUQIRLRILHJROY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C(C)(C)C(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


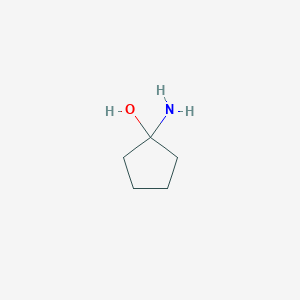
acetonitrile](/img/structure/B14450252.png)
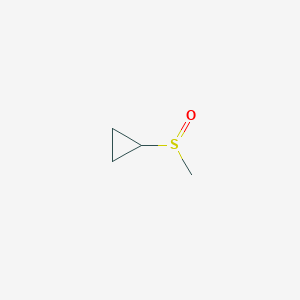
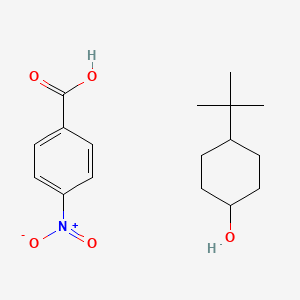
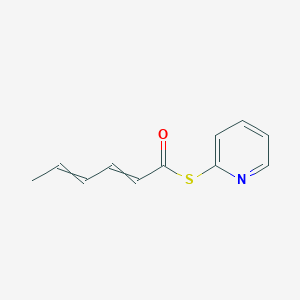
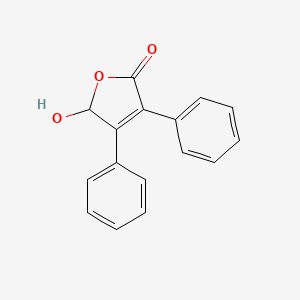
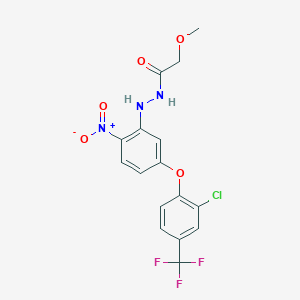

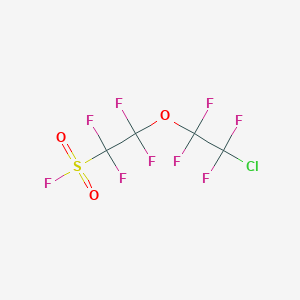
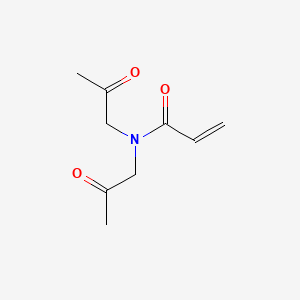
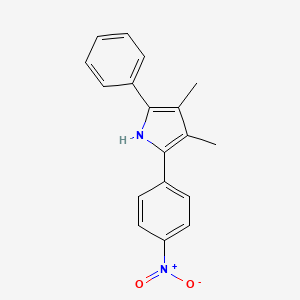
![2,2'-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol)](/img/structure/B14450324.png)
![Uridine, 2'-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-](/img/structure/B14450330.png)
